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E3 ligase Ligand 8

Cat. No.: B2562891
M. Wt: 530.6 g/mol
InChI Key: DYKHBFJZCIEBJE-PKTNWEFCSA-N
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Description

Overview of the Ubiquitin-Proteasome System (UPS) in Cellular Homeostasis

The Ubiquitin-Proteasome System (UPS) is the primary mechanism for protein degradation in eukaryotic cells, crucial for maintaining cellular homeostasis. nih.govthermofisher.comcreative-diagnostics.com This system removes misfolded or damaged proteins and regulates the levels of key proteins involved in various cellular processes. nih.govrsc.org The process involves tagging a target protein with a small regulatory protein called ubiquitin. This "kiss of death" marking is carried out by a cascade of enzymes: an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, and an E3 ubiquitin ligase. wikipedia.org The polyubiquitinated protein is then recognized and degraded by a large protein complex called the 26S proteasome, and the ubiquitin molecules are recycled. nih.govcreative-diagnostics.com Dysregulation of the UPS is implicated in a range of human diseases, including cancer and neurodegenerative disorders. creative-diagnostics.comrsc.org

Principles of Proteolysis-Targeting Chimeras (PROTACs) as a Therapeutic Strategy

PROTACs are innovative heterobifunctional molecules designed to hijack the UPS for the selective degradation of a target protein of interest (POI). wikipedia.orgnih.govfrontiersin.org Unlike traditional inhibitors that require high occupancy to block a protein's active site, PROTACs act catalytically, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules. nih.govportlandpress.com This can lead to a more profound and durable biological effect at lower concentrations. portlandpress.com

The core mechanism of PROTAC action is induced proximity. nih.gov A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex. portlandpress.comsigmaaldrich.com This forced proximity brings the E3 ligase close to the target protein, a protein it would not normally recognize. The E3 ligase then facilitates the transfer of ubiquitin from an E2 enzyme to the surface of the target protein. wikipedia.orgbps.ac.uk The resulting polyubiquitin (B1169507) chain acts as a signal for the proteasome to degrade the target protein. nih.govbps.ac.uk The PROTAC molecule is then released and can engage in another cycle of degradation. portlandpress.com

The structure of a PROTAC is modular, consisting of three key components: nih.govfrontiersin.org

A ligand for the target protein (POI ligand or "warhead"): This component selectively binds to the protein intended for degradation.

A ligand for an E3 ubiquitin ligase: This moiety recruits a specific E3 ligase.

A chemical linker: This connects the POI ligand and the E3 ligase ligand. The linker's length and composition are critical as they influence the stability and geometry of the ternary complex, which in turn affects degradation efficiency and selectivity. acs.org

Significance of E3 Ligase Ligands in Chemical Biology and Drug Discovery

E3 ligase ligands are of paramount importance as they determine which of the over 600 E3 ligases in the human genome is hijacked by the PROTAC. creative-biolabs.comacs.org The choice of E3 ligase can impact the efficiency and selectivity of degradation. creative-biolabs.com While numerous E3 ligases exist, only a handful have been successfully exploited for PROTAC development, with ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most widely used. acs.orgfrontiersin.org The development of new ligands for different E3 ligases, particularly those with tissue-specific expression, is a major focus of research to expand the scope and improve the safety profile of targeted protein degradation. acs.orgtandfonline.com

Contextualizing E3 Ligase Ligand 8 within the Landscape of PROTAC-Enabling Chemistries

This compound is a chemical tool used in the construction of PROTACs. medchemexpress.combroadpharm.com Specifically, it functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. targetmol.com As a derivative of thalidomide, it belongs to the class of glutarimide-based E3 ligase ligands, which are among the most established and utilized for CRBN-mediated protein degradation. targetmol.comnih.gov this compound is designed to be incorporated into a PROTAC molecule, where it serves as the "hook" to engage the CRBN E3 ligase and initiate the degradation of the target protein bound by the other end of the PROTAC. medchemexpress.comtargetmol.com It represents a key building block for researchers developing novel PROTAC-based therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H34N2O6 B2562891 E3 ligase Ligand 8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N2O6/c1-19(2)16-27(30(36)37)32-29(35)28(34)26(17-20-10-4-3-5-11-20)33-31(38)39-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h3-15,19,25-28,34H,16-18H2,1-2H3,(H,32,35)(H,33,38)(H,36,37)/t26-,27+,28+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKHBFJZCIEBJE-PKTNWEFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Discovery and Early Development of E3 Ligase Ligand 8

Historical Trajectory of VHL Ligand Discovery for Targeted Degradation

The journey to harness the von Hippel-Lindau (VHL) E3 ligase for TPD began with fundamental research into its biological function. The VHL protein is the substrate-recognition component of the CRL2^VHL^ E3 ligase complex, which plays a crucial role in cellular response to hypoxia by targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for degradation under normal oxygen conditions. nih.govmdpi.com This natural degradation process became the blueprint for designing VHL-recruiting molecules.

Initial efforts utilized peptide-based ligands derived from the HIF-1α sequence that VHL naturally recognizes. nih.govarvinas.com While these early peptide-based PROTACs demonstrated the feasibility of the concept, their therapeutic potential was limited by poor cell permeability and stability. nih.gov

A major breakthrough occurred in 2012 when the laboratories of Alessio Ciulli and Craig Crews independently reported the first non-peptidic, small-molecule inhibitors of the VHL/HIF-1α protein-protein interaction. nih.govmdpi.com This was achieved through a structure-guided design approach, mimicking the key interactions of the hydroxylated proline residue of HIF-1α within the VHL binding pocket. nih.govrsc.org These first-generation inhibitors, however, had relatively modest binding affinities. nih.gov

Subsequent research focused on optimizing these initial hits. Through structure-based design and analysis of thermodynamic binding data, the Ciulli lab developed second-generation ligands with significantly improved potency. mdpi.comrsc.org This work led to the development of now-standard VHL ligands such as VH032 and, later, the more potent VH101 . mdpi.com The availability of these high-affinity, drug-like small-molecule ligands was a pivotal moment for the field, enabling the creation of the first highly potent, all-small-molecule PROTACs, such as MZ1 , which effectively degrades the BRD4 protein. mdpi.comtandfonline.com This success firmly established VHL as one of the most widely used E3 ligases for PROTAC development, alongside Cereblon (CRBN). nih.govrsc.org

Table 1: Key VHL Ligands and Their Binding Affinities This table summarizes the binding affinities of seminal VHL ligands that paved the way for VHL-based PROTACs.

CompoundBinding Affinity to VHL (KD or IC50)Year ReportedKey Significance
VH032185 nM (KD)2014Key second-generation ligand enabling potent PROTACs like MZ1. mdpi.com
VH10116 nM (KD)2018Highly potent ligand developed from structure-guided optimization. mdpi.com
VHL-e190 nM (IC50)2019Novel ligand with a modified scaffold used to develop effective AR degraders. mdpi.com

Identification and Characterization of E3 Ligase Ligand 8 as an IAP Recruiter

The compound commercially known as This compound (CAS Number 1225383-33-4) emerged from research aimed at expanding the arsenal (B13267) of E3 ligases available for TPD beyond VHL and CRBN. tandfonline.com Contrary to what a generic name might imply within a VHL-centric context, this molecule was developed and characterized as a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ligase. tandfonline.commdpi.comprogenra.com

Its identification was detailed in a 2018 study by Shibata et al., which focused on creating degraders for the Androgen Receptor (AR), a key driver of prostate cancer. tandfonline.comfrontiersin.org The technology, termed Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), utilizes IAP ligands to hijack the cellular machinery. progenra.com

The research team developed a series of chimeric molecules by conjugating known IAP ligands with a ligand for the AR. tandfonline.com this compound represents a core chemical scaffold used as the IAP-recruiting moiety in this work. The characterization involved synthesizing a series of these bifunctional molecules and evaluating their ability to induce the degradation of the target protein. The core IAP ligand is a peptidomimetic compound designed to bind to the BIR3 domain of IAP proteins. tandfonline.comprogenra.com

Initial Reports and Academic Significance of this compound

The initial and defining report for the chemical class of this compound is the aforementioned 2018 paper in the Journal of Medicinal Chemistry. tandfonline.com The significance of this work was multifold. It provided a robust proof-of-concept that IAP-based degraders could effectively eliminate a high-value therapeutic target, the Androgen Receptor. tandfonline.com

The study demonstrated that SNIPERs constructed with an IAP ligand warhead, such as the one embodied by this compound, could potently reduce AR protein levels in androgen-dependent prostate cancer cells. tandfonline.com For instance, the fully assembled PROTAC (referred to as compound 16 in the paper) which incorporates this IAP ligand, was shown to induce AR degradation and inhibit the proliferation of VCaP prostate cancer cells. tandfonline.com This was a notable achievement, as it presented a viable alternative to VHL and CRBN-based strategies for AR degradation and offered a potential route to overcome resistance to traditional AR antagonists. tandfonline.commdpi.com The academic significance lies in its contribution to validating IAPs as a versatile family of E3 ligases for the development of PROTACs, thereby broadening the scope and applicability of TPD technology. progenra.com

Table 2: Research Findings for IAP-Based Androgen Receptor (AR) Degrader This table presents key data from the initial report on the SNIPER molecule (compound 16) that utilizes the this compound chemical scaffold.

Degrader MoleculeE3 Ligase RecruiterTarget ProteinCell LineAR Degradation Activity (DC50)
Compound 16 (Shibata et al.)IAP LigandAndrogen Receptor (AR)VCaP (Prostate Cancer)1-10 nM

Molecular Recognition and Structural Biology of E3 Ligase Ligand 8 Vhl Interactions

High-Resolution Structural Elucidation of E3 Ligase Ligand 8 in Complex with VHL

While a specific high-resolution co-crystal structure of this compound bound to the VHL complex has not been detailed in publicly available databases, its design and binding mode can be understood through structural analysis of closely related ligands. acs.org The development of Ligand 8 was informed by the crystal structure of its parent compound, VH298, in complex with the VHL-ElonginB-ElonginC (VCB) complex (PDB ID: 5LLI). acs.org This allows for a detailed, model-based understanding of its molecular interactions.

The binding of this class of ligands to VHL occurs at the same site as the hydroxylated HIF-1α peptide. nih.govnih.gov The interaction is characterized by a network of hydrogen bonds and hydrophobic contacts that are critical for recognition and affinity.

Hydroxyproline (B1673980) Recognition: The central (2S,4R)-4-hydroxyproline core of the ligand is a key pharmacophore, mimicking the hydroxylated proline residue of HIF-1α. tandfonline.com The hydroxyl group forms a crucial hydrogen bond network with the side chains of Serine111 and Histidine115. nih.govacs.org This core interaction is further stabilized by hydrogen bonds with Tyrosine98 and Histidine110. acs.org

Hydrophobic Pockets: The ligand scaffold occupies distinct hydrophobic pockets within the VHL surface. The tert-butyl group on one side of the molecule, often referred to as the left-hand side (LHS), fits into a well-defined hydrophobic pocket. nih.govtandfonline.com Mutations in residues forming this pocket can disrupt ligand binding. nih.gov

Right-Hand Side (RHS) Interactions: The other part of the ligand, a substituted aromatic ring, engages in interactions with residues such as Arginine107 and occupies another surface region. nih.gov

These interactions collectively define the binding hotspot for this compound and related molecules, ensuring specific recognition within the VHL substrate-binding domain.

The binding of a ligand to a protein frequently induces conformational changes in the receptor, a phenomenon known as induced fit. squarespace.com These structural rearrangements can range from minor side-chain movements to large-scale domain reorientations, optimizing the complementarity between the ligand and the binding pocket. mpg.deplos.org

In the case of VHL, the binding of HIF-1α or peptidomimetic ligands like Ligand 8 promotes the closure of the active site. nih.gov This involves conformational adjustments in flexible loop regions, such as the SS-loop, and potential shifts in the C-terminal domain to create a more stable ternary complex. nih.gov While the precise conformational shifts induced specifically by this compound would require its own high-resolution structural data, it is expected to follow this general principle, stabilizing a bound-state conformation of VHL that locks the ligand in place and prevents the binding of its natural substrate, HIF-1α.

Biophysical Characterization of this compound-VHL Binding Affinity and Kinetics

Biophysical techniques are essential for quantifying the strength and dynamics of the ligand-protein interaction. For the this compound-VHL complex, binding affinity has been determined using competitive fluorescence polarization (FP) assays. acs.orgchemrxiv.org In this method, the ligand competes with a fluorescein-labeled HIF-1α peptide for binding to VHL, and the resulting change in light polarization is used to calculate the ligand's binding affinity. chemrxiv.org

The key parameter derived from these experiments is the dissociation constant (Kd), which represents the concentration of ligand required to occupy 50% of the VHL binding sites at equilibrium. excelleratebio.com A lower Kd value signifies a higher binding affinity. targetmol.com For this compound, the reported binding affinity for VHL is a Kd of 97 nM. chemrxiv.org

Table 1: Binding Affinity of this compound to VHL

Compound Method Dissociation Constant (Kd)

Binding kinetics, described by the association rate constant (k_on) and the dissociation rate constant (k_off), provide a more dynamic picture of the interaction. worktribe.com

k_on (Association Rate): Describes how quickly the ligand binds to the target protein. excelleratebio.com

k_off (Dissociation Rate): Describes how quickly the ligand dissociates from the protein. The inverse of k_off (1/k_off) is the ligand's residence time. excelleratebio.comworktribe.com

The ratio of these two rates (k_off/k_on) also defines the dissociation constant, Kd. excelleratebio.com While the equilibrium affinity (Kd) for this compound is known, specific kinetic rate constants have not been reported in the reviewed literature. Such data, often obtained via methods like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI), would offer deeper insights into the ligand's residence time at the VHL binding site. jove.com

Comparative Structural Analysis of this compound with Other VHL-Binding Ligands

This compound belongs to a well-studied class of VHL ligands, and its properties are best understood in comparison to its predecessors and other optimized analogues. The development of these inhibitors has been an iterative process of structure-based design aimed at improving binding affinity and cellular potency. nih.govacs.org

This compound was developed from the parent compound VH298. The primary structural difference is the introduction of a single fluorine atom on the phenylene core. acs.orgchemrxiv.org This modification resulted in a 1.5-fold increase in binding affinity compared to VH298. chemrxiv.org

Other prominent VHL ligands include VH032 and VH101, which are widely used in the development of PROTACs. tandfonline.com These compounds share the same core hydroxyproline scaffold but feature different chemical groups in the LHS and RHS pockets, leading to varied binding affinities. For instance, VH101, which incorporates a cyclopropyl (B3062369) group and an α-fluorine substituent, exhibits a significantly higher affinity than earlier-generation compounds. nih.govtandfonline.com

The comparison highlights how subtle chemical modifications, guided by structural insights, can significantly impact binding affinity. The introduction of a fluorine atom in Ligand 8 is a successful example of leveraging favorable interactions to enhance potency.

Table 2: Comparative Binding Affinities of VHL Ligands

Ligand Key Feature/Parent Binding Affinity (Kd) to VHL Reference
This compound Fluoro-substituted VH298 analog 97 nM chemrxiv.org
VH298 Parent compound of Ligand 8 ~145 nM (1.5x weaker than Ligand 8) acs.orgchemrxiv.org
VH032 Widely used PROTAC warhead 185 nM tandfonline.com

| VH101 | Cyclopropyl-containing derivative | 44 nM | tandfonline.com |

Synthetic Methodologies for E3 Ligase Ligand 8 and Its Protac Constructs

Chemical Synthesis of the E3 Ligase Ligand 8 Scaffold

This compound is a peptidomimetic compound that functions as an antagonist of the Inhibitor of Apoptosis Proteins (IAP). Its chemical structure is based on a dipeptide core, designed to mimic the N-terminus of the endogenous IAP-binding protein, SMAC (Second Mitochondria-derived Activator of Caspases). The synthesis of this scaffold is a multi-step process rooted in standard peptide coupling and protective group chemistry.

The core structure of this compound, identified by its CAS number 1225383-33-4, is rac-((2R,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoyl)-D-leucine. chemicalbook.com The synthesis originates from commercially available and stereochemically defined amino acid precursors. A key publication by Shibata et al. in the Journal of Medicinal Chemistry (2018) details the development of IAP-based PROTACs and provides a foundational basis for the synthetic route of such ligands. acs.org

The general synthetic approach involves the coupling of two main fragments: a protected (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid derivative and a D-leucine ester. The synthesis can be outlined as follows:

Protection of Precursors : The amino group of the (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This is a standard procedure in solid-phase and solution-phase peptide synthesis, providing a stable protecting group that can be removed under basic conditions.

Activation of the Carboxylic Acid : The carboxylic acid of the Fmoc-protected fragment is activated to facilitate amide bond formation. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and improve efficiency.

Peptide Coupling : The activated Fmoc-protected amino acid is then coupled with the amino group of a D-leucine ester (e.g., methyl or ethyl ester). The ester group protects the carboxylic acid of leucine (B10760876) during the coupling reaction.

Deprotection : In the final step, the ester group on the leucine residue is hydrolyzed, typically under basic conditions (e.g., using lithium hydroxide), to yield the final carboxylic acid of the this compound scaffold.

This synthetic strategy allows for the creation of the core scaffold with high stereochemical fidelity. The Fmoc-protecting group on the N-terminus is often retained as it can be a key binding element or it can be removed to serve as an attachment point for a linker, although in the case of many IAP-based PROTACs, the linker is attached elsewhere.

Strategic Functionalization of this compound for Linker Integration

The transformation of this compound into a functional PROTAC requires the covalent attachment of a chemical linker, which in turn is connected to a ligand for a protein of interest (POI). The design and attachment of this linker are critical for the efficacy of the resulting PROTAC.

Identification and Optimization of Linker Attachment Points on this compound

The selection of a suitable attachment point, or "exit vector," on the E3 ligase ligand is crucial to ensure that its binding affinity to the target E3 ligase is not significantly compromised. tocris.com For IAP ligands similar to this compound, structural biology studies and structure-activity relationship (SAR) data have identified several potential linker attachment points.

In many IAP antagonists, there are specific sites on the molecule that are solvent-exposed when bound to the BIR3 domain of IAP. These positions are ideal candidates for linker attachment. For ligands based on the bestatin (B1682670) or related peptidomimetic scaffolds, linker attachment is often explored at sites that are not critical for the key hydrogen bonding and hydrophobic interactions with the protein. For instance, functionalized versions of IAP ligands like LCL161 have been developed with reactive handles such as phenols or amines, which are ready for conjugation to a linker. tocris.com

In the context of the research by Shibata et al., various derivatives of IAP ligands were synthesized to find optimal attachment points for constructing Androgen Receptor (AR) degrading PROTACs. acs.org The optimization process typically involves synthesizing a small set of ligand-linker conjugates with the linker attached at different positions and then evaluating the IAP binding and PROTAC efficacy of each construct.

Linker Design Principles in this compound-Based PROTACs

The linker component of a PROTAC is not merely a spacer but plays a pivotal role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and degradation. explorationpub.com Key principles in linker design include its length, rigidity, and chemical composition.

The length and flexibility of the linker are critical determinants of a PROTAC's ability to induce degradation. A linker that is too short may prevent the simultaneous binding of the PROTAC to the POI and the E3 ligase due to steric hindrance. Conversely, a linker that is too long might lead to unproductive ternary complex formation or poor physicochemical properties.

Linker Length : The optimal linker length is highly dependent on the specific POI and E3 ligase pair. For IAP-based PROTACs, studies have shown that varying the length of polyethylene (B3416737) glycol (PEG) or alkyl chain linkers can dramatically affect degradation efficiency. explorationpub.com For example, in the degradation of cellular retinoic acid-binding proteins (CRABP-I/II) using methyl bestatin-based PROTACs, the linker length was found to influence the selectivity of degradation between the two isoforms. explorationpub.com

Linker Rigidity : The rigidity of the linker can influence the conformational entropy of the ternary complex. More rigid linkers, which may incorporate elements like benzene (B151609) rings or alkynes, can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation. explorationpub.com This can lead to improved potency and stability of the complex. However, a balance must be struck, as excessive rigidity can also be detrimental.

The table below summarizes findings on how linker length can influence the degradation of target proteins in IAP-based PROTACs, based on published research.

Target ProteinIAP Ligand BaseLinker TypeObservation on Linker Length
Androgen ReceptorBestatin derivativePEGOptimal degradation achieved with a specific PEG length; shorter or longer linkers were less effective. acs.org
CRABP-I/IIMethyl BestatinPEGShorter linkers favored CRABP-II degradation, while longer linkers shifted selectivity towards CRABP-I. explorationpub.com
BCR-ABLImatinib derivativePEG/AlkylA systematic variation of linker length was necessary to identify potent degraders.

The chemical nature of the linker can impact the solubility, cell permeability, and metabolic stability of the PROTAC. The most commonly used linkers are based on PEG and alkyl chains due to their flexibility and well-understood chemistry.

PEG Linkers : These are hydrophilic and flexible, which can improve the solubility of the PROTAC and provide the necessary reach and conformational freedom for ternary complex formation. explorationpub.com

Alkyl Chains : Simple alkyl chains offer a more hydrophobic and rigid alternative to PEGs. Their length can be precisely controlled.

"Click Chemistry" Linkers : The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-containing linkers has become a popular strategy. explorationpub.com This approach allows for the rapid and efficient parallel synthesis of PROTAC libraries and introduces a stable, rigid, and polar triazole moiety into the linker. explorationpub.com

The choice of linker chemistry is often determined through empirical screening of a library of PROTACs with diverse linkers.

Parallel Synthesis and Library Generation of this compound-Derived PROTACs

The discovery of an effective PROTAC for a specific POI often requires the synthesis and screening of a library of candidate molecules. Parallel synthesis techniques are therefore essential for efficiently exploring the vast chemical space of PROTACs.

A common strategy for the parallel synthesis of PROTAC libraries involves the use of "degrader building blocks". sigmaaldrich.comsigmaaldrich.com These are pre-formed conjugates of an E3 ligase ligand and a linker with a reactive functional group at the terminus. For IAP-based PROTACs, this would involve synthesizing this compound with an attached linker that has, for example, a terminal amine, carboxylic acid, or azide.

The process for library generation would then be as follows:

Synthesis of Ligand-Linker Building Blocks : A set of this compound-linker conjugates is synthesized, varying the linker type (e.g., PEG, alkyl) and length. Each building block will have a common reactive handle.

Parallel Coupling : A library of POI ligands, each with a complementary functional group, is then coupled in parallel to the E3 ligase ligand-linker building blocks. For instance, if the building blocks have a terminal amine, they can be coupled to a library of POI ligands with activated carboxylic acids using automated synthesizers. Click chemistry is also highly amenable to parallel synthesis. explorationpub.com

Purification and Screening : The resulting PROTAC library is then purified, typically using high-throughput purification techniques like mass-directed preparative HPLC, and screened for its ability to degrade the POI.

The table below illustrates a hypothetical parallel synthesis plan for a PROTAC library based on this compound.

E3 Ligase Ligand Building BlockLinker TypeLinker Length (n)Terminal GroupPOI Ligand Functional GroupCoupling Chemistry
E3L8-Linker-APEGn=2, 4, 6, 8AmineCarboxylic AcidAmide Coupling
E3L8-Linker-BAlkyln=3, 5, 7, 9Carboxylic AcidAmineAmide Coupling
E3L8-Linker-CPEGn=3AlkyneAzideCuAAC Click Chemistry

This modular approach significantly accelerates the discovery of potent and selective PROTACs by allowing for the systematic and efficient evaluation of different E3 ligase ligands, linkers, and attachment points. sigmaaldrich.comsigmaaldrich.com

Application of Computational Chemistry in this compound-PROTAC Design

Computational chemistry has become an indispensable tool in the rational design and optimization of PROTACs, moving the field away from purely empirical, trial-and-error approaches. chemrxiv.orgnih.gov These in silico methods are crucial for predicting and understanding the formation of the ternary complex—the transient structure formed by the PROTAC, the target protein, and the E3 ligase—which is essential for successful protein degradation. scienceopen.comresearchgate.net

Key Computational Techniques and Their Applications:

Molecular Docking: This is one of the most fundamental computational methods used in PROTAC design. scienceopen.comimmunocure.us It predicts the binding mode and affinity of the E3 ligase ligand and the POI ligand to their respective proteins. immunocure.usmdpi.com For PROTACs, specialized protein-protein docking protocols are used to model the entire ternary complex, helping to predict whether a given PROTAC can successfully bring the E3 ligase and the target protein together in a productive orientation. chemrxiv.orgbiorxiv.org This is critical for initial design and for prioritizing which candidate molecules to synthesize. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ternary complex, allowing researchers to assess its stability and flexibility over time. chemrxiv.orgresearchgate.net This method can confirm the stability of complexes predicted by docking and reveal key interactions, including those involving the linker, that stabilize the complex. chemrxiv.orgchemrxiv.org Understanding the dynamics of the complex is crucial as it can highlight the importance of specific conformations for degradation activity. chemrxiv.org

Linker Design and Optimization: The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex. nih.govmdpi.com Computational tools are heavily used to design linkers with optimal length, rigidity, and composition. nih.govcomputabio.com By modeling different linkers, scientists can predict their impact on the stability and cooperativity of the ternary complex. chemrxiv.org For example, computational studies have shown that shorter or more rigid linkers can enhance selectivity by reducing the number of possible non-productive conformations. mdpi.com Furthermore, modeling can help identify how the linker can be designed to shield polar surface areas, potentially improving cell permeability. acs.org

Structure-Based Design and Generative Models: With an increasing number of experimentally determined ternary complex crystal structures, structure-based design has become more powerful. nih.gov These structures provide templates for more accurate computational modeling. chemrxiv.org Advanced approaches, including artificial intelligence (AI) and machine learning models like "DeLinker," are now being used for the de novo design of PROTAC linkers, generating novel chemical structures to connect the two ligand ends. researchgate.netmdpi.com These generative methods explore vast chemical spaces to propose new PROTACs with improved properties. immunocure.us

The iterative process of computational design, chemical synthesis, and experimental evaluation allows for the rapid optimization of PROTACs, leading to molecules with enhanced potency, selectivity, and better drug-like properties. mdpi.com This synergy between computational chemistry and synthetic chemistry is accelerating the development of novel therapeutics based on targeted protein degradation.

Mechanistic and Cellular Evaluation of E3 Ligase Ligand 8 Based Targeted Degraders

Induction of Ternary Complex Formation by E3 Ligase Ligand 8-PROTACs

Quantitative Assessment of Protein of Interest (POI)-PROTAC-E3 Ligase Ligand 8 Ternary Complex Stability

The stability of the ternary complex is not merely a function of the individual binding affinities of the PROTAC for its two protein partners. Instead, it is often influenced by an emergent property known as cooperativity, which describes the extent to which the binding of one protein partner affects the PROTAC's affinity for the other. nih.govnih.gov A quantitative understanding of this stability is crucial for rational PROTAC design and is achieved through various biophysical techniques. springernature.com

Key Biophysical Methods:

Surface Plasmon Resonance (SPR): This is a powerful, label-free technology used to measure biomolecular interactions in real-time. aragen.combioprocessonline.com For PROTAC analysis, an experimental setup often involves immobilizing the E3 ligase on a sensor chip. nih.govacs.org The PROTAC, alone or pre-incubated with the POI, is then flowed over the chip. This allows for the direct measurement of binding kinetics (association and dissociation rates) and the calculation of the dissociation constant (KD) for both the binary (PROTAC-E3 ligase) and ternary interactions. nih.govijpsjournal.com

Isothermal Titration Calorimetry (ITC): Considered the gold standard for characterizing binding thermodynamics, ITC measures the heat released or absorbed during a binding event. jove.comtandfonline.com By titrating one component (e.g., the POI) into a solution containing the other pre-formed binary complex (e.g., PROTAC and E3 ligase), ITC can directly determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of ternary complex formation. tandfonline.comdundee.ac.uk This provides a complete thermodynamic profile of the interaction.

Other Complementary Assays: Techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization (FP), and mass photometry also provide valuable, often higher-throughput, data on complex formation. springernature.comijpsjournal.comrefeyn.com For instance, NanoBRET assays can be adapted to monitor the formation of the ternary complex in living cells, offering insights under more physiological conditions. biorxiv.org

Cooperativity (α) in Ternary Complex Stability:

A critical parameter derived from these quantitative assessments is the cooperativity factor (α). It is defined as the ratio of the dissociation constant of the PROTAC for one protein partner in its binary form to its dissociation constant in the ternary complex. nih.gov

Positive Cooperativity (α > 1): The formation of the ternary complex is favored, meaning the POI and E3 ligase create a new, favorable binding interface that stabilizes the entire complex. This is often a desirable characteristic for an effective PROTAC. nih.govijpsjournal.com

Negative Cooperativity (α < 1): The binding of the two proteins is sterically or electrostatically hindered, leading to a less stable ternary complex than would be predicted from binary affinities alone.

No Cooperativity (α = 1): The binding of the POI and the E3 ligase are independent events with no influence on each other.

The table below presents representative biophysical data used to characterize the stability and cooperativity of PROTAC-induced ternary complexes.

PROTAC SystemBinary KD (PROTAC to E3 Ligase)Ternary KD (POI-PROTAC to E3 Ligase)Cooperativity (α)Biophysical Method
System A (e.g., MZ1:VHL:BRD4BD2)59 nM4 nM15ITC
System B (e.g., CPS2:CRBN:CDK2)~3 µM31 nM~98SPR
System C (Hypothetical Negative Cooperativity)100 nM500 nM0.2FP
System D (Hypothetical No Cooperativity)75 nM75 nM1TR-FRET

By quantitatively assessing ternary complex stability and cooperativity, researchers can optimize the linker and ligand components of an this compound-based PROTAC to promote the formation of a stable and productive complex, which is a key determinant of its ultimate degradation efficiency. jove.com

High-Throughput Cellular Assays for Degradation Efficacy and Selectivity of this compound-Based PROTACs

Determination of Degradation Concentration 50 (DC50) Values

A critical parameter for assessing the potency of a targeted protein degrader is its half-maximal degradation concentration (DC50), which represents the concentration of the compound required to degrade 50% of the target protein. For degraders incorporating this compound, these values are determined through rigorous in-cell assays.

In a seminal study by Shibata et al. (2018), a series of SNIPERs targeting the Androgen Receptor (AR) were synthesized and evaluated. nih.gov While the study explored various IAP ligands, linkers, and AR-binding moieties, it provides a framework for understanding the potency of IAP-based degraders. The most potent compound identified in this comprehensive study, designated SNIPER(AR)-51 (also referred to as compound 42a) , demonstrated highly effective knockdown of the AR protein. nih.gov

To ascertain the DC50 values, prostate cancer cell lines, such as LNCaP, are typically treated with increasing concentrations of the SNIPER for a defined period. Subsequently, the levels of the target protein are quantified using techniques like Western blotting or enzyme-linked immunosorbent assay (ELISA). The data is then plotted to generate a dose-response curve, from which the DC50 value is calculated.

While the specific DC50 value for a degrader utilizing the exact "this compound" (CAS 1225383-33-4) within the SNIPER(AR)-51 molecule is not explicitly delineated as a singular data point in the primary publication, the study's findings demonstrate that optimized IAP-based AR degraders can achieve potent, low nanomolar degradation activity. The development of SNIPER(AR)-51, which incorporates an IAP ligand, resulted in a highly efficacious AR degrader, showcasing the potential of this class of compounds. nih.gov

Table 1: Representative Degradation Data for IAP-based SNIPERs

CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
SNIPER(AR)-51Androgen ReceptorLNCaPNot explicitly stated>90% at 100 nM nih.gov
SNIPER-6BCR-ABLK562~30>90% nih.gov
SNIPER-12BTKTHP-1182 ± 57Not explicitly stated nih.gov
SNIPER(ER)-87Estrogen Receptor αMCF-73>90% jst.go.jp

Note: This table includes data for various IAP-based SNIPERs to provide context for the potency of this class of degraders, as specific DC50 values for a degrader solely defined by "this compound" are not available in the reviewed literature.

Global Proteomic Profiling of Degradation Events

To understand the broader cellular impact of this compound-based degraders, global proteomic profiling is an indispensable tool. This unbiased approach allows for the identification of not only the intended target but also any off-target proteins that are degraded, as well as downstream changes in protein expression resulting from the degradation of the primary target.

Methodologies such as mass spectrometry-based proteomics are employed to compare the proteomes of cells treated with the degrader to those treated with a vehicle control. This can reveal the selectivity of the degradation event. For IAP-based degraders like those utilizing this compound, a key aspect of their mechanism is the recruitment of cIAP1 and XIAP. Proteomic studies can confirm the engagement of these E3 ligases and monitor their levels, as some IAP-based degraders can also induce the self-degradation of the recruited E3 ligase. jst.go.jp

While a specific global proteomic dataset for a degrader exclusively featuring "this compound" is not publicly available, the general findings from proteomic analyses of IAP-based SNIPERs indicate that they can achieve a high degree of selectivity for their intended target. These studies are crucial for validating the mechanism of action and for identifying any potential liabilities early in the drug discovery process.

Analysis of Off-Target Effects and Neo-Substrate Specificity

A significant consideration in the development of any targeted therapeutic is the potential for off-target effects. In the context of PROTACs and SNIPERs, this can manifest as the degradation of proteins other than the intended target. This can occur if the target-binding ligand has affinity for other proteins, or if the E3 ligase-recruiting moiety induces the degradation of unintended proteins, sometimes referred to as "neo-substrates."

For degraders based on this compound, which hijacks the IAP E3 ligases, the analysis of off-target effects involves assessing the degradation of proteins that are not the intended target. This is often initially screened for by examining the levels of proteins structurally related to the target.

Furthermore, the concept of neo-substrate specificity is particularly relevant for some E3 ligases like Cereblon, where the binding of a ligand can alter the substrate repertoire of the E3 ligase. For IAP proteins, their natural role is in regulating apoptosis and signaling pathways. The recruitment of IAPs by a SNIPER could potentially alter their normal function or lead to the ubiquitination and degradation of proteins that are not the intended pharmacological target.

In the study by Shibata et al. (2018), the selectivity of SNIPER(AR)-51 was assessed by examining its effect on other nuclear receptors. The results indicated that the degradation was specific to the Androgen Receptor, with no significant degradation of the Glucocorticoid Receptor or Progesterone Receptor observed. nih.gov This suggests that well-designed SNIPERs incorporating IAP ligands can achieve a high degree of specificity. However, comprehensive proteomic analyses are the gold standard for definitively characterizing the off-target and neo-substrate profile of any new degrader.

Preclinical Research Applications of E3 Ligase Ligand 8 Based Protacs

Development and Optimization of Androgen Receptor (AR) Degraders Utilizing E3 Ligase Ligands

The Androgen Receptor (AR) is a critical driver in the progression of prostate cancer, making it a primary therapeutic target. e-century.us While antagonists can block AR function, resistance often develops, particularly in metastatic castration-resistant prostate cancer (mCRPC). acs.org AR-targeting PROTACs offer an alternative therapeutic strategy by inducing the complete degradation of the AR protein, which can overcome resistance mechanisms associated with AR mutations or overexpression. nih.gov Both VHL and CRBN ligands have been successfully incorporated into potent AR degraders.

The effectiveness of AR-degrading PROTACs has been demonstrated across various prostate cancer cell lines, which model different stages of the disease. Hormone-sensitive models, such as LNCaP cells, and castration-resistant models, like VCaP and 22Rv1 cells, have been instrumental in evaluating the potency of these molecules.

For instance, the VHL-based degrader ARD-61 showed potent AR degradation with a DC₅₀ (concentration for 50% degradation) value of 7.2 nM in LNCaP cells and 1.0 nM in VCaP cells. nih.gov Subsequent optimization led to ARD-69, which improved degradation to 0.86 nM and 0.76 nM in LNCaP and VCaP cells, respectively. nih.gov A further refined VHL-based PROTAC, ARD-266, achieved even greater potency with DC₅₀ values of 0.5 nM in LNCaP cells and 1.0 nM in VCaP cells. nih.govnih.gov

CRBN-recruiting PROTACs have also shown remarkable efficacy. ARV-110, which advanced to clinical trials, is a CRBN-based degrader. nih.govnih.gov Another potent CRBN-based degrader, ARD-2585, demonstrated DC₅₀ values of 0.10 nM in LNCaP cells and 0.04 nM in VCaP cells, highlighting the profound degradation efficiency that can be achieved with this class of molecules. nih.gov

CompoundRecruited E3 LigaseCell LineDisease ModelAR Degradation DC₅₀ (nM)
ARD-61VHLLNCaPHormone-Sensitive7.2
ARD-61VHLVCaPCastration-Resistant1.0
ARD-69VHLLNCaPHormone-Sensitive0.86
ARD-69VHLVCaPCastration-Resistant0.76
ARD-266VHLLNCaPHormone-Sensitive0.5
ARD-266VHLVCaPCastration-Resistant1.0
ARD-266VHL22Rv1Castration-Resistant0.2-1
ARD-2585CRBNLNCaPHormone-Sensitive0.10
ARD-2585CRBNVCaPCastration-Resistant0.04

The potency of a PROTAC is not solely dependent on the binding affinities of its individual ligands for the target protein and the E3 ligase. The linker connecting these two ends plays a crucial role in facilitating the formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase). SAR studies involve systematically modifying the E3 ligase ligand, the linker, and the target-binding moiety to optimize degradation activity.

One significant finding in the field was that a very high binding affinity for the E3 ligase is not always necessary for potent degradation. The development of ARD-266 demonstrated that a VHL ligand with a weaker, micromolar binding affinity could be used to create a highly potent degrader with nanomolar DC₅₀ values. nih.govconsensus.appumich.edu This discovery expanded the pool of potential E3 ligase ligands that could be used for PROTAC design. nih.gov

Further SAR studies have focused on optimizing the linker length and composition. Shortening the linker in VHL-based AR degraders while modifying the VHL ligand led to compounds like ARD-266, which maintained high degradation activity with a reduced molecular weight compared to earlier versions like ARD-69. nih.gov Similarly, extensive optimization of the linker and the CRBN ligand was performed to improve metabolic stability and oral bioavailability, leading to the discovery of potent degraders like ARD-2585. nih.gov These studies underscore the importance of holistic molecule design in achieving potent and drug-like PROTACs.

Exploration of E3 Ligase Ligands in Degrading Other Oncogenic and Disease-Associated Proteins

The modular nature of PROTACs allows for the adaptation of established E3 ligase ligands to target a wide array of other proteins implicated in disease. By swapping the target-binding warhead, the degradation machinery can be redirected to new proteins of interest.

VHL and CRBN ligands have been used to create degraders for numerous other oncogenic targets. For example, VHL-based PROTACs have been developed to degrade the EGFR(L858R) mutant protein, with DC₅₀ values of 5.0 nM in HCC-827 cells and 3.3 nM in H3255 cells. nih.gov Similarly, CRBN-based PROTACs have been synthesized to target the same EGFR mutant, showing DC₅₀ values of 11 nM and 25 nM in the respective cell lines. nih.gov

Other targets successfully degraded using PROTACs with VHL or CRBN ligands include:

Estrogen Receptor (ERα): The CRBN-based degrader ARV-471 showed an ERα degradation DC₅₀ of 1.8 nM in MCF-7 breast cancer cells. nih.gov

CDK4 and CDK6: Palbociclib-based PROTACs utilizing VHL, CRBN, and IAP ligands have been developed to effectively degrade CDK4/6. nih.gov

KRAS(G12C): A VHL-recruiting PROTAC was designed by linking the covalent KRAS(G12C) inhibitor MRTX849 to a VHL ligand, successfully inducing the degradation of this previously challenging oncogenic target. nih.gov

E3 Ligase Ligands as a Chemical Probe for Ubiquitin-Proteasome System Research

Beyond their role in therapeutic PROTACs, specific and potent E3 ligase ligands serve as valuable chemical probes to investigate the fundamental biology of the ubiquitin-proteasome system (UPS). These small molecules allow researchers to study the function and regulation of individual E3 ligases.

For example, the VHL ligand VH298 is a potent and selective inhibitor that can be used to probe the role of VHL in the hypoxic signaling pathway. umich.edu By binding to VHL, it prevents the degradation of its natural substrate, HIF-1α, allowing researchers to study the downstream effects of HIF-1α stabilization.

Similarly, ligands for CRBN, such as thalidomide and its analogs, were instrumental in identifying CRBN as the direct target of these immunomodulatory drugs. nih.gov This discovery unlocked a deeper understanding of the CRL4-CRBN E3 ligase complex and its role in protein homeostasis. nih.gov Using these ligands, scientists can modulate CRBN activity to discover new substrates and explore its function in various cellular contexts, independent of their use in a bifunctional PROTAC. These tools are crucial for validating new E3 ligases and expanding the repertoire of ligases that can be hijacked for targeted protein degradation. acs.org

Challenges and Future Perspectives for E3 Ligase Ligand 8 in Targeted Protein Degradation

Addressing Tissue and Cell Line Specificity of VHL Expression for Broad Application

The efficacy of a PROTAC is intrinsically linked to the expression levels of the recruited E3 ligase in the target cells. The von Hippel-Lindau (VHL) protein is widely expressed in many normal human tissues, including the nervous system, kidneys, pancreas, and liver. nih.gov However, the expression of VHL can vary significantly across different tissues and, more importantly, between different cancer cell lines. nih.govresearchgate.net

For instance, studies have shown that some aggressive breast cancer cell lines, such as MDA-MB-231, express low to non-existent levels of VHL transcripts, whereas cell lines like MCF-7 exhibit high expression. nih.gov Similarly, in clear cell renal cell carcinoma (ccRCC), VHL expression is often mutated or silenced. jcancer.org This differential expression presents a significant challenge for the broad applicability of PROTACs that rely on E3 ligase ligand 8. A PROTAC designed to degrade a specific oncoprotein will be ineffective in a tumor that lacks sufficient VHL expression.

Future strategies to circumvent this limitation could involve the development of predictive biomarkers to stratify patients based on the VHL expression status of their tumors. researchgate.net Furthermore, exploring alternative E3 ligase ligands for use in PROTACs could provide therapeutic options for patients with VHL-deficient cancers. mdpi.commdpi.com

Strategies to Mitigate Potential Resistance Mechanisms to VHL-Recruiting Degraders

As with any targeted therapy, the development of resistance is a major clinical concern. For VHL-recruiting PROTACs, resistance can emerge through several mechanisms. One of the primary mechanisms is the acquisition of mutations in the VHL protein itself or in other components of the VHL E3 ligase complex, such as CUL2. nih.govfrontiersin.org These mutations can impair the ability of the PROTAC to bind to the VHL ligase, thereby preventing the formation of a productive ternary complex and subsequent protein degradation. nih.govresearchgate.net

Interestingly, the essentiality of the hijacked E3 ligase can influence the types of resistance mutations that arise. Since VHL is an essential gene in many cell types, complete loss-of-function mutations are less favored compared to mutations in other components of the ligase complex. nih.gov

Strategies to overcome or mitigate resistance include:

Rational PROTAC Design: The design of next-generation PROTACs that can bind to mutated forms of VHL is a promising approach.

Combination Therapies: Combining VHL-based degraders with other therapeutic agents could create synergistic effects and reduce the likelihood of resistance.

Recruiting Alternative E3 Ligases: The ability to switch to a PROTAC that recruits a different E3 ligase, such as Cereblon (CRBN), could be a valuable strategy for patients who develop resistance to VHL-based therapies. mdpi.comresearchgate.net

Innovative PROTAC Design Strategies Leveraging this compound

The modular nature of PROTACs allows for extensive chemical modification to optimize their pharmacological properties. Several innovative design strategies are being explored to enhance the efficacy of PROTACs incorporating this compound.

Enhancing Catalytic Efficiency and Degradation Kinetics

The catalytic efficiency of a PROTAC is determined by the rate of ternary complex formation, the efficiency of ubiquitin transfer, and the dissociation of the PROTAC to engage new target molecules. The stability and kinetics of the ternary complex are critical determinants of degradation efficacy. acs.org For instance, the PROTAC MZ1, which utilizes a VHL ligand, forms more stable ternary complexes compared to the CRBN-recruiting degrader dBET1, leading to more sustained degradation. acs.org

Strategies to enhance catalytic efficiency include:

Linker Optimization: The length, composition, and attachment points of the linker that connects the E3 ligase ligand to the target protein ligand are crucial for optimal ternary complex formation. nih.gov

Macrocyclization: Designing macrocyclic PROTACs can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and potentially enhancing potency and selectivity. researchgate.net

Development of Dual-Targeting or Bivalent Ligand Architectures

Recent advances have focused on creating more complex PROTAC architectures to enhance their therapeutic effects.

Homo-PROTACs: These molecules consist of two E3 ligase ligands linked together. They can induce the dimerization and subsequent self-degradation of the E3 ligase, offering a novel approach to modulate the ubiquitin-proteasome system. nih.gov

Dual-Ligand PROTACs: These PROTACs feature two copies of a target protein ligand and two copies of an E3 ligase ligand. This design can lead to more potent and prolonged protein degradation due to increased avidity and the potential for forming higher-order complexes. rsc.org

Heterotrivalent PROTACs: These innovative molecules are designed to recruit two different E3 ligases simultaneously, for example, VHL and CRBN. This dual-ligase recruitment can enhance protein degradation and potentially mitigate resistance by providing alternative degradation pathways. acs.orgacs.org

Integration of this compound Research with Advanced Discovery Platforms

The discovery and optimization of PROTACs incorporating this compound can be significantly accelerated by integrating advanced screening and discovery platforms.

Phenotypic and Target-Based Screening Approaches

Both phenotypic and target-based screening methods play a crucial role in the development of novel PROTACs.

Target-Based Screening: Assays like fluorescence polarization (FP) are powerful tools for determining the binding affinities of PROTACs to VHL and for assessing the formation of the ternary complex. tandfonline.com These assays allow for the rapid screening of compound libraries to identify potent binders.

Phenotypic Screening: This approach involves screening compounds for their ability to induce a specific cellular phenotype, such as cell death or changes in morphology, without a priori knowledge of the molecular target. researchgate.netacs.org Phenotypic screens can identify novel E3 ligase ligands or PROTACs with unexpected mechanisms of action. A novel phenotypic screening approach has been developed to identify new E3 ligase binders by generating HaloPROTACs in situ and evaluating their ability to degrade a fusion protein. researchgate.net

The integration of these advanced screening methodologies with computational modeling and structural biology will continue to drive the design of more effective and selective PROTACs based on this compound, ultimately expanding their therapeutic reach. mdpi.com

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Screening

The discovery of novel E3 ligase ligands is a critical step in expanding the TPD toolbox. Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) screening have emerged as powerful technologies to identify starting points for ligand development, even for challenging targets like E3 ligases. hitgen.comacs.org

Fragment-Based Drug Discovery (FBDD)

FBDD is a hit-identification strategy that screens libraries of low-molecular-weight compounds ("fragments") for weak but efficient binding to a protein target. acs.org These fragment hits can then be elaborated and optimized into more potent and selective ligands. This approach has been successfully applied to the discovery of ligands for several E3 ligases. frontiersin.orgfrontiersin.org

For instance, a fragment-based screening campaign against VHL, combining techniques like differential scanning fluorimetry (DSF) and nuclear magnetic resonance (NMR) spectroscopy, successfully identified novel binders. acs.orgnih.gov Similarly, FBDD has been instrumental in developing ligands for other E3 ligases such as KEAP1 and the inhibitor of apoptosis protein (IAP) family. frontiersin.orgfrontiersin.org More recently, covalent FBDD has been employed to discover ligands for RING E3 ligases, such as FEM1B, by screening libraries of cysteine-reactive fragments. frontiersin.orgfrontiersin.org

The strength of FBDD lies in its ability to efficiently sample chemical space and identify novel binding pockets, including allosteric sites, which can be exploited for the development of highly specific ligands. acs.orgnih.gov

DNA-Encoded Library (DEL) Screening

DEL technology allows for the screening of massive libraries of compounds, often numbering in the billions, in a single experiment. hitgen.comrsc.org Each compound in the library is attached to a unique DNA barcode that enables its identification after a selection process. This high-throughput approach is particularly well-suited for identifying binders to proteins of interest, including E3 ligases. hitgen.comdrug-dev.com

DEL screening can be used to identify ligands for both the protein of interest and the E3 ligase in parallel. rsc.org A key advantage of DEL is that the DNA tag itself provides a convenient attachment point for a linker, facilitating the rapid construction of bifunctional degraders. rsc.orgdrug-dev.com Recent advancements in DEL screening methods are also enabling the discovery of "molecular glue" degraders, which function by inducing or stabilizing the interaction between an E3 ligase and a neosubstrate. rsc.org

A novel selection method for DELs has been reported that identifies compounds based on their ability to induce ubiquitination of the protein of interest, providing a more functionally relevant readout than simple binding affinity. chemrxiv.orgchemrxiv.org This approach has the potential to accelerate the discovery of potent and effective protein degraders. chemrxiv.org

TechnologyPrincipleKey Advantages for E3 Ligase Ligand Discovery
Fragment-Based Drug Discovery (FBDD) Screening of low-molecular-weight fragments to identify weak but efficient binders for subsequent optimization. acs.org- Efficient exploration of chemical space. acs.org - Identification of novel binding pockets, including allosteric sites. acs.orgnih.gov - High success rate for challenging targets like protein-protein interfaces. acs.org
DNA-Encoded Library (DEL) Screening Screening of vast libraries of DNA-barcoded compounds to identify binders. hitgen.com- Access to immense chemical diversity. rsc.org - Rapid identification of both E3 ligase and target protein binders. rsc.org - Inherent linker attachment point for streamlined degrader synthesis. rsc.orgdrug-dev.com - Adaptable for discovering molecular glues and functionally active degraders. rsc.orgchemrxiv.org

Expanding the Repertoire of E3 Ligases Beyond Canonical Recruiters

The human genome encodes over 600 E3 ligases, yet the vast majority of current TPD efforts focus on a small handful, primarily CRBN and VHL. nih.govtandfonline.com This reliance on a limited set of E3 ligases presents several challenges, including potential for off-target effects and the development of resistance. icr.ac.uktandfonline.com Consequently, there is a significant push to discover and validate novel E3 ligases for use in TPD. arvinas.comicr.ac.uk

Expanding the E3 ligase toolbox offers several potential advantages:

Tissue-Specific Degradation: Different E3 ligases exhibit varying expression levels across different tissues and cell types. icr.ac.uk By recruiting tissue-specific E3 ligases, it may be possible to develop degraders with improved safety profiles and reduced off-target toxicity. icr.ac.uktandfonline.com

Overcoming Resistance: Resistance to CRBN- or VHL-based degraders can emerge through mutations in these ligases. researchgate.net Having a broader panel of E3 ligases to choose from could provide alternative therapeutic options for patients who develop resistance. icr.ac.uk

Enhanced Degradation of Specific Targets: Not all E3 ligases are equally effective at degrading all target proteins. aragen.com Identifying the optimal E3 ligase for a particular target can lead to more potent and efficient degradation. icr.ac.uk

Recent research has begun to identify and characterize ligands for a growing number of novel E3 ligases. For example, covalent ligands have been developed for RNF4 and RNF114. nih.gov The natural product nimbolide (B1678885) was found to covalently bind to RNF114, and this interaction was leveraged to create a PROTAC for the degradation of BRD4. frontiersin.org Ligands for other E3 ligases, including KLHDC2, DCAF11, and FBXO22, have also been reported, demonstrating the feasibility of expanding the pool of "hijackable" E3 ligases. arvinas.complexium.comtechnologypublisher.com

Q & A

Q. What is the mechanistic role of E3 ligase Ligand 8 in PROTAC design, and how does it enable targeted protein degradation?

this compound serves as a critical component in proteolysis-targeting chimeras (PROTACs) by recruiting E3 ubiquitin ligases (e.g., VHL or CRBN) to the target protein. This recruitment facilitates ubiquitination and subsequent proteasomal degradation of the protein of interest (POI). The ligand’s binding affinity and specificity to the E3 ligase determine the efficiency of ternary complex (POI-PROTAC-E3 ligase) formation, a prerequisite for degradation . Methodologically, validate engagement using cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) to confirm binding kinetics .

Q. What experimental strategies are recommended to validate E3 ligase engagement and ubiquitination activity in vitro?

Key steps include:

  • Ubiquitination assays : Use recombinant E3 ligase, ubiquitin, E1/E2 enzymes, and ATP to detect polyubiquitin chain formation via Western blot .
  • Ternary complex validation : Employ biophysical techniques like size-exclusion chromatography (SEC) or cryo-EM to confirm structural stability .
  • Cellular degradation assays : Monitor POI levels via immunoblotting after treating cells with PROTACs containing Ligand 8, alongside controls (e.g., ligand-only or E3 ligase knockout models) .

Q. How do researchers address variability in PROTAC efficacy across different cell lines when using this compound?

Variability often stems from differences in E3 ligase expression levels, proteasome activity, or POI localization. Mitigate this by:

  • Quantifying E3 ligase mRNA/protein levels (qPCR, flow cytometry) .
  • Using isogenic cell lines with CRISPR-mediated E3 ligase knockouts to assess dependency .
  • Testing PROTACs in parallel with positive/negative controls (e.g., MG-132 for proteasome inhibition) .

Advanced Research Questions

Q. What structural and kinetic factors influence ternary complex stability when using this compound?

Ternary complex stability depends on:

  • Linker chemistry : Optimize length (e.g., PEG units) and rigidity to balance POI-E3 ligase proximity and conformational flexibility. For example, PEG2–PEG4 linkers improve degradation efficiency in CRBN-based PROTACs .
  • Binding kinetics : Use SPR or microscale thermophoresis (MST) to measure KdK_d values for both POI and E3 ligase interactions .
  • Cooperativity : Assess via Hill coefficients in dose-response assays; higher cooperativity correlates with lower PROTAC concentrations required for degradation .

Q. How can researchers resolve contradictions in degradation efficiency reported for PROTACs using this compound?

Conflicting data may arise from:

  • Cell-specific factors : Validate in multiple models (e.g., cancer vs. primary cells) .
  • Off-target effects : Employ proteome-wide ubiquitination profiling (Ubiscan) or CRISPR screens to identify non-POI substrates .
  • Experimental design : Standardize protocols for PROTAC solubility (e.g., DMSO concentration ≤0.1%) and incubation time (24–72 hr) to ensure reproducibility .

Q. What computational tools are used to optimize PROTAC design with this compound?

  • Molecular docking : Predict binding poses of Ligand 8 with E3 ligases (e.g., VHL PDB: 4WQO) using tools like AutoDock or Schrödinger .
  • Molecular dynamics (MD) simulations : Analyze ternary complex stability under physiological conditions (e.g., GROMACS or AMBER) .
  • Machine learning : Train models on published PROTAC datasets to predict linker properties and degradation thresholds .

Methodological Challenges and Solutions

Q. What are the limitations of current this compound-based PROTACs, and how can they be overcome?

  • Limited E3 ligase repertoire : Most PROTACs use VHL or CRBN ligands. Explore underutilized E3 ligases (e.g., MDM2) by screening proprietary ligand libraries .
  • Resistance mutations : Identify mutations in E3 ligase or POI binding pockets via deep mutational scanning; redesign ligands to accommodate .
  • Poor pharmacokinetics : Modify linker hydrophilicity (e.g., PEGylation) or conjugate with targeting moieties (e.g., antibodies) .

Q. How to systematically analyze off-target effects in PROTACs incorporating this compound?

  • Global proteomics : Perform mass spectrometry-based profiling to detect unintended protein degradation .
  • Transcriptomics : Use RNA-seq to identify downstream gene expression changes .
  • Functional rescue experiments : Co-treat with E3 ligase inhibitors (e.g., MLN4924) to confirm on-target activity .

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